molecular formula C19H16N4O3S2 B13361253 6-[(1,3-Benzodioxol-5-yloxy)methyl]-3-[(benzylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-[(1,3-Benzodioxol-5-yloxy)methyl]-3-[(benzylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B13361253
M. Wt: 412.5 g/mol
InChI Key: NYGLFJXNEINIEI-UHFFFAOYSA-N
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Description

6-[(1,3-Benzodioxol-5-yloxy)methyl]-3-[(benzylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that combines the structural features of triazole and thiadiazole rings. This compound is of significant interest due to its potential pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties .

Preparation Methods

The synthesis of 6-[(1,3-Benzodioxol-5-yloxy)methyl]-3-[(benzylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves several synthetic routes. One common method is the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, leading to the annulation of the triazole ring on the thiadiazole . Industrial production methods typically involve optimizing reaction conditions to maximize yield and purity, often using advanced techniques such as high-performance liquid chromatography (HPLC) for purification.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

6-[(1,3-Benzodioxol-5-yloxy)methyl]-3-[(benzylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has a wide range of scientific research applications:

    Chemistry: It serves as a synthetic intermediate in the preparation of various heterocyclic compounds.

    Biology: The compound exhibits significant antimicrobial activity, making it a potential candidate for developing new antibiotics.

    Medicine: Its anticancer properties are being explored for the development of new chemotherapeutic agents.

    Industry: It is used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-[(1,3-Benzodioxol-5-yloxy)methyl]-3-[(benzylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as carbonic anhydrase and cholinesterase, leading to various pharmacological effects. It can also interact with DNA, causing cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar compounds include other triazolothiadiazines, such as:

  • 1,2,4-Triazolo[5,1-b][1,3,5]thiadiazines
  • 1,2,4-Triazolo[1,5-c][1,3,5]thiadiazines
  • 1,2,3-Triazolo[5,1-b][1,3,4]thiadiazines

Compared to these compounds, 6-[(1,3-Benzodioxol-5-yloxy)methyl]-3-[(benzylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole exhibits unique structural features that enhance its pharmacological profile, making it a promising candidate for further research and development .

Properties

Molecular Formula

C19H16N4O3S2

Molecular Weight

412.5 g/mol

IUPAC Name

6-(1,3-benzodioxol-5-yloxymethyl)-3-(benzylsulfanylmethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C19H16N4O3S2/c1-2-4-13(5-3-1)10-27-11-17-20-21-19-23(17)22-18(28-19)9-24-14-6-7-15-16(8-14)26-12-25-15/h1-8H,9-12H2

InChI Key

NYGLFJXNEINIEI-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)OCC3=NN4C(=NN=C4S3)CSCC5=CC=CC=C5

Origin of Product

United States

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